molecular formula C14H20O10 B598286 methyl (3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-carboxylate CAS No. 107952-66-9

methyl (3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-carboxylate

Cat. No.: B598286
CAS No.: 107952-66-9
M. Wt: 348.304
InChI Key: NSNLBRRVXINGAI-YUUNFBGWSA-N
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Preparation Methods

The synthesis of Methyl 3,4-Di-O-acetyl–L-idopyranosiduronate, 1,2-(Methylorthoacetate) involves multiple steps. The compound is typically prepared through the acetylation of L-idopyranosiduronate followed by methylation. The reaction conditions often include the use of acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol as solvents

Chemical Reactions Analysis

Methyl 3,4-Di-O-acetyl–L-idopyranosiduronate, 1,2-(Methylorthoacetate) undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3,4-Di-O-acetyl–L-idopyranosiduronate, 1,2-(Methylorthoacetate) is widely used in scientific research, particularly in the fields of chemistry and biomedicine. Its applications include:

Mechanism of Action

The mechanism of action of Methyl 3,4-Di-O-acetyl–L-idopyranosiduronate, 1,2-(Methylorthoacetate) involves its interaction with specific molecular targets. The compound exerts its effects by binding to proteins and enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Methyl 3,4-Di-O-acetyl–L-idopyranosiduronate, 1,2-(Methylorthoacetate) is unique due to its specific structural configuration and functional groups. Similar compounds include:

Properties

IUPAC Name

methyl (3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-8-9(21-7(2)16)11-13(22-10(8)12(17)18-4)24-14(3,19-5)23-11/h8-11,13H,1-5H3/t8-,9-,10+,11+,13+,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNLBRRVXINGAI-YUUNFBGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(OC(C1OC(=O)C)C(=O)OC)OC(O2)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@H]([C@H]1OC(=O)C)C(=O)OC)OC(O2)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858031
Record name Methyl 3,4-di-O-acetyl-1,2-O-(1-methoxyethylidene)-beta-L-idopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107952-66-9
Record name Methyl 3,4-di-O-acetyl-1,2-O-(1-methoxyethylidene)-beta-L-idopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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